Dimethyl difluoromalonate
Overview
Description
Dimethyl difluoromalonate is an organofluorine compound with the molecular formula C₅H₆F₂O₄. It is a colorless liquid known for its high reactivity and strong electrophilic character. This compound is widely used in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl difluoromalonate can be synthesized through several methods. One common approach involves the direct fluorination of dimethyl malonate using fluorine gas. This method is favored for its high yield and purity . Another method involves the reaction of methyl trifluoroacetate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound often employs selective direct fluorination processes. These methods are designed to be environmentally friendly, with a focus on reducing waste and improving atom economy .
Chemical Reactions Analysis
Types of Reactions: Dimethyl difluoromalonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to its electrophilic nature.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted malonates .
Scientific Research Applications
Dimethyl difluoromalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl difluoromalonate involves its strong electrophilic character, which allows it to react readily with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific context and application .
Comparison with Similar Compounds
Dimethyl Malonate: Similar in structure but lacks the fluorine atoms, making it less reactive.
Diethyl Fluoromalonate: Another fluorinated malonate ester with similar reactivity but different physical properties.
Methyl Trifluoroacetate: Used in similar synthetic processes but has a different reactivity profile.
Uniqueness: Dimethyl difluoromalonate is unique due to its high reactivity and strong electrophilic character, which make it particularly useful in a wide range of synthetic applications. Its ability to undergo selective fluorination reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl 2,2-difluoropropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZDSRSPCFQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073175 | |
Record name | Propanedioic acid, difluoro-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379-95-3 | |
Record name | Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, difluoro-, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, difluoro-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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